Methylcyclooctane
Overview
Description
Methylcyclooctane is a chemical compound with the molecular formula C9H18 . It has an average mass of 126.239 Da and a monoisotopic mass of 126.140854 Da . It contains a total of 27 atoms, including 18 Hydrogen atoms and 9 Carbon atoms .
Synthesis Analysis
While specific synthesis methods for Methylcyclooctane were not found in the search results, retrosynthetic analysis is a cornerstone of modern natural product synthesis, providing an array of tools for disconnecting structures . The use of retrosynthetic analysis can potentially be applied to the synthesis of Methylcyclooctane.
Molecular Structure Analysis
Methylcyclooctane has a complex molecular structure. It contains a total of 27 bonds, including 9 non-Hydrogen bonds, and 1 eight-membered ring . The structure of organic compounds, including their absolute configuration, is extremely critical to the activity of medicines, aroma chemicals, and agrochemicals .
Chemical Reactions Analysis
While specific chemical reactions involving Methylcyclooctane were not found in the search results, it’s worth noting that many synthetic transformations are centered on the alteration of oxidation states, but these redox processes frequently pass through intermediates with short life-times, making their study challenging .
Physical And Chemical Properties Analysis
Methylcyclooctane has a molecular weight of 126.2392 . The NIST/TRC Web Thermo Tables (WTT) contains critically evaluated recommendations for its physical and chemical properties, including triple point temperature, normal boiling temperature, critical temperature, and critical pressure .
Scientific Research Applications
Synthesis of Terpenoids : MCO is used in the synthetic studies on dicyclopenta[a,d]cyclooctane terpenoids, which are important for constructing core structures of various tricyclic terpenoids like fusicoccins and ophiobolins. These terpenoids have applications in agriculture and medicine due to their biological activity (Michalak et al., 2011).
Study of Molecular Structures : Investigations into the conformations of MCO have been performed using force field and molecular orbital approaches. Understanding its conformations can be important for designing new molecules with specific properties (Abdi et al., 1981).
Neuroprotective Potential : Although not directly mentioning MCO, the study on neuroprotective potential of schisantherin A, a dibenzocyclooctadiene lignan, indicates the interest in cyclooctane structures for developing treatments against neurological disorders (Sa et al., 2015).
Antimicrobial Compounds Synthesis : Cyclooctanones and cyclooctane-based heterocycles synthesized from MCO derivatives have been shown to have antimicrobial activity against various microorganisms. Such studies are crucial for the development of new antimicrobial agents (Ali et al., 2012).
Understanding Ethylene Inhibition in Plants : MCO derivatives like 1-methylcyclopropene have been used in studies to understand the role of ethylene in plants. This understanding is pivotal for agricultural technology, particularly in improving the post-harvest quality of fruits and vegetables (Blankenship & Dole, 2003).
Future Directions
While specific future directions for Methylcyclooctane were not found in the search results, it’s worth noting that the field of organic chemistry is continuously evolving, moving its attention from the synthesis of complex natural products to the understanding of molecular functions and activities .
properties
IUPAC Name |
methylcyclooctane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18/c1-9-7-5-3-2-4-6-8-9/h9H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POCNHGFJLGYFIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20164491 | |
Record name | Cyclooctane, methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20164491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methylcyclooctane | |
CAS RN |
1502-38-1 | |
Record name | Cyclooctane, methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001502381 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclooctane, methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20164491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.